molecular formula C10H16N2O B8568458 3-[(dimethylamino)methyl]-4-methoxyaniline

3-[(dimethylamino)methyl]-4-methoxyaniline

Cat. No.: B8568458
M. Wt: 180.25 g/mol
InChI Key: CCFFEYKYSKISKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(dimethylamino)methyl]-4-methoxyaniline: is an organic compound that features both an amine and a methoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(dimethylamino)methyl]-4-methoxyaniline typically involves a Mannich reaction, which is a three-component reaction involving formaldehyde, a secondary amine (dimethylamine), and a substituted aniline (4-methoxyaniline). The reaction proceeds under acidic conditions to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the amine group.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-[(dimethylamino)methyl]-4-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the preparation of dyes, pigments, and polymers.

Biology: In biological research, this compound can be used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including corrosion inhibitors and surfactants.

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]-4-methoxyaniline involves its interaction with various molecular targets, primarily through its amine and methoxy groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and nucleophilic attacks, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 3-[(dimethylamino)methyl]-4-methoxyaniline
  • 4-(Dimethylaminomethyl)-2-methoxyaniline
  • 3-(Dimethylaminomethyl)-2-methoxyaniline

Comparison: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity in various chemical reactions .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-4-methoxyaniline

InChI

InChI=1S/C10H16N2O/c1-12(2)7-8-6-9(11)4-5-10(8)13-3/h4-6H,7,11H2,1-3H3

InChI Key

CCFFEYKYSKISKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)N)OC

Origin of Product

United States

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